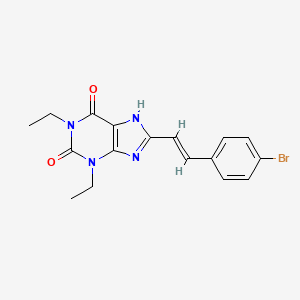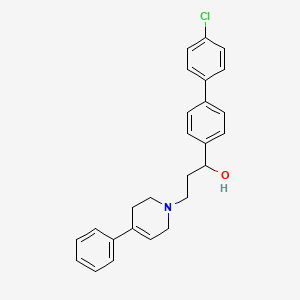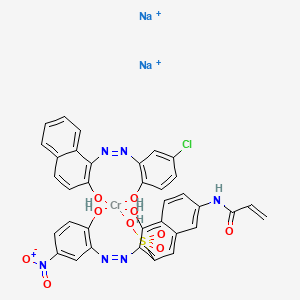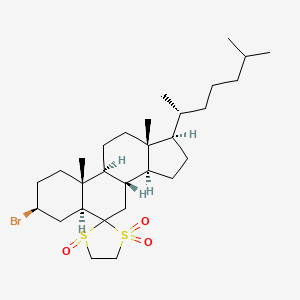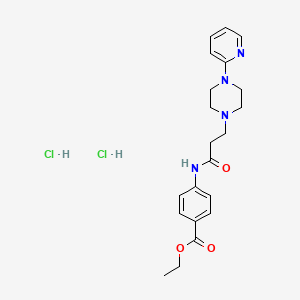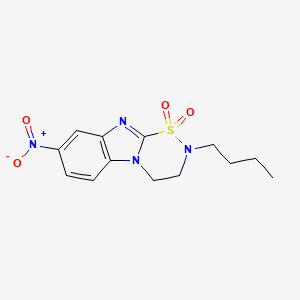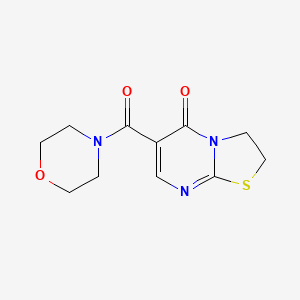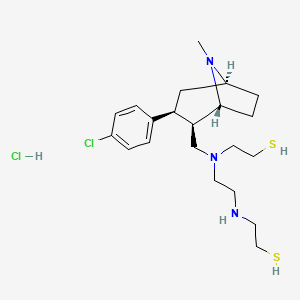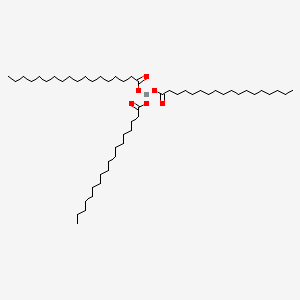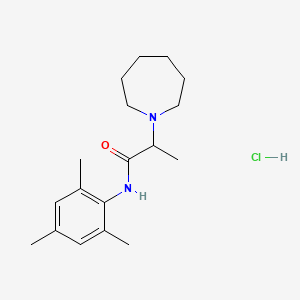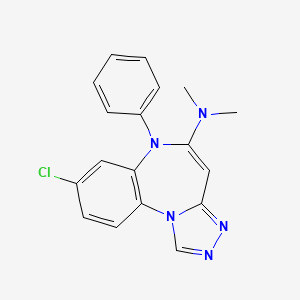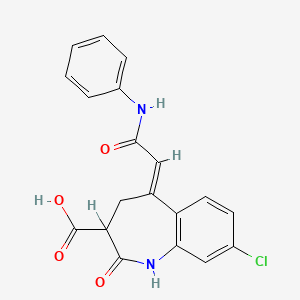
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a benzazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone.
Introduction of the Chloro Substituent: Chlorination of the benzazepine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.
Formation of the Oxoethylidene Group: The oxoethylidene group can be introduced through a condensation reaction involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or its derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-(2-anilino-2-oxoethylidene)-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Lacks the chloro substituent.
(5E)-5-(2-anilino-2-oxoethylidene)-8-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Contains a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This can affect its reactivity, solubility, and biological activity.
Propiedades
Número CAS |
671207-67-3 |
|---|---|
Fórmula molecular |
C19H15ClN2O4 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26)/b11-9+ |
Clave InChI |
NOUWUUUDUNANMH-PKNBQFBNSA-N |
SMILES isomérico |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
SMILES canónico |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



